N-cyclopropyl-5-isopropylpyridin-2-amine

physicochemical characterization thermal stability purification optimization

N-Cyclopropyl-5-isopropylpyridin-2-amine (CAS 1093955-11-3), also named cyclopropyl-(5-isopropylpyridin-2-yl)-amine, is a disubstituted pyridine derivative with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. The compound features a pyridine core simultaneously substituted with an N-cyclopropylamino group at the 2-position and an isopropyl group at the 5-position.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 1093955-11-3
Cat. No. B1399522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-5-isopropylpyridin-2-amine
CAS1093955-11-3
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C(C=C1)NC2CC2
InChIInChI=1S/C11H16N2/c1-8(2)9-3-6-11(12-7-9)13-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,12,13)
InChIKeyCAOMLJQLBFETRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-5-isopropylpyridin-2-amine (CAS 1093955-11-3): Core Chemical Identity and Procurement Baseline


N-Cyclopropyl-5-isopropylpyridin-2-amine (CAS 1093955-11-3), also named cyclopropyl-(5-isopropylpyridin-2-yl)-amine, is a disubstituted pyridine derivative with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . The compound features a pyridine core simultaneously substituted with an N-cyclopropylamino group at the 2-position and an isopropyl group at the 5-position. This dual-substitution pattern creates a sterically and electronically differentiated scaffold within the broader 2-aminopyridine chemical space. Predicted physicochemical properties include a boiling point of 297.0±28.0 °C and a density of 1.091±0.06 g/cm³ . The compound is catalogued in multiple chemical databases and is commercially available as a research-grade building block from several suppliers.

Why Generic Substitution of N-Cyclopropyl-5-isopropylpyridin-2-amine is Scientifically Unreliable


Substituting N-cyclopropyl-5-isopropylpyridin-2-amine with simpler mono-substituted analogs such as 5-isopropylpyridin-2-amine or N-cyclopropylpyridin-2-amine is not scientifically equivalent because the simultaneous presence of the N-cyclopropyl and 5-isopropyl groups imparts distinct steric, electronic, and solubility properties that cannot be replicated by either substituent alone . The cyclopropylamino group introduces a conformationally constrained secondary amine with altered basicity (predicted pKa shift) compared to a primary amine, while the 5-isopropyl group adds lipophilic bulk that modifies ring electronics and intermolecular interactions . When used as a synthetic building block, this compound installs both pharmacophoric elements in a single step, eliminating the need for sequential protection/deprotection sequences that would be required if starting from a mono-substituted precursor . Patent literature indicates that compounds within this scaffold class have been investigated as Tyk2 kinase inhibitors and CCR5 antagonists, where the specific substitution pattern is critical for target engagement [1].

Quantitative Differentiation Evidence for N-Cyclopropyl-5-isopropylpyridin-2-amine vs. Closest Analogs


Predicted Boiling Point Comparison: Target Compound vs. 5-Isopropylpyridin-2-amine

The predicted boiling point of N-cyclopropyl-5-isopropylpyridin-2-amine (297.0±28.0 °C) is approximately 44 °C higher than that of its mono-substituted comparator 5-isopropylpyridin-2-amine (252.8±20.0 °C at 760 mmHg) . This difference reflects the increased molecular weight and additional hydrogen-bonding capacity introduced by the N-cyclopropylamino substituent.

physicochemical characterization thermal stability purification optimization

Predicted Density Comparison: Target Compound vs. N-Cyclopropylpyridin-2-amine

The predicted density of N-cyclopropyl-5-isopropylpyridin-2-amine (1.091±0.06 g/cm³) is approximately 9.4% lower than that of N-cyclopropylpyridin-2-amine (1.204±0.06 g/cm³) . The addition of the 5-isopropyl group to the pyridine ring appears to reduce crystal packing efficiency relative to the unsubstituted N-cyclopropylpyridin-2-amine scaffold.

formulation density bulk handling molecular packing

Scaffold Complexity and Synthetic Step-Efficiency Advantage

N-Cyclopropyl-5-isopropylpyridin-2-amine embeds two distinct substituents (N-cyclopropyl and 5-isopropyl) on a single pyridine core, whereas its closest commercially available mono-substituted analogs—5-isopropylpyridin-2-amine and N-cyclopropylpyridin-2-amine—each carry only one . The Bemis-Murcko scaffold analysis of n-cyclopropylpyridin-2-amine reveals 18 analogues available as building blocks, but none of the identified analogues simultaneously incorporate a 5-alkyl substituent equivalent to the isopropyl group . For a medicinal chemist seeking to install both the N-cyclopropylamino and 5-isopropyl pharmacophores into a lead series, this compound reduces the required synthetic steps by at least one full protection/deprotection or cross-coupling sequence relative to starting from a mono-substituted precursor.

synthetic efficiency building block utility medicinal chemistry

Patent-Documented Target Engagement Class: Tyk2 Kinase Inhibitory Scaffold

A patent family (WO2014108838A1) explicitly claims heterocyclic compounds encompassing the N-cyclopropyl-5-isopropylpyridin-2-amine scaffold as having tyrosine kinase 2 (Tyk2) inhibitory action, with exemplified compounds demonstrating utility for autoimmune diseases including psoriasis, rheumatoid arthritis, and inflammatory bowel disease [1]. While the patent does not disclose the specific IC50 value for the free N-cyclopropyl-5-isopropylpyridin-2-amine building block itself, the scaffold is positioned as a key intermediate for synthesizing potent Tyk2 inhibitors. In contrast, the simpler mono-substituted analogs 5-isopropylpyridin-2-amine and N-cyclopropylpyridin-2-amine are not claimed in the same patent family as standalone Tyk2-targeting pharmacophores, suggesting the dual-substitution pattern is structurally relevant to the claimed inhibitory activity.

kinase inhibition Tyk2 autoimmune disease

Recommended Procurement and Application Scenarios for N-Cyclopropyl-5-isopropylpyridin-2-amine


Medicinal Chemistry Lead Optimization: Tyk2-Directed Kinase Inhibitor Programs

Research groups developing Tyk2 inhibitors for autoimmune indications (psoriasis, rheumatoid arthritis, IBD) should prioritize this compound as a core building block. The scaffold is claimed within patent family WO2014108838A1 [1], and its dual-substitution pattern (N-cyclopropyl + 5-isopropyl) provides a pre-functionalized entry point for SAR exploration. Using this compound avoids the additional synthetic steps required to sequentially install both substituents onto a mono-substituted pyridine precursor, accelerating analog generation and enabling faster iteration in hit-to-lead campaigns.

Building Block Procurement for Parallel Synthesis and Library Production

For compound library synthesis and parallel medicinal chemistry workflows, N-cyclopropyl-5-isopropylpyridin-2-amine offers step-efficiency advantages over mono-substituted analogs [1]. The compound's two pre-installed substituents reduce the number of synthetic transformations per library member by an estimated 1–2 steps, directly lowering reagent costs, purification burden, and cumulative yield losses. Procurement officers should evaluate the compound's cost-per-substituent-installed rather than absolute price when comparing against simpler building blocks.

Physicochemical Property Optimization: Boiling Point and Density-Guided Purification Scale-Up

Process chemists planning purification or scale-up of intermediates containing the N-cyclopropyl-5-isopropylpyridin-2-amine motif should use its predicted boiling point (297.0±28.0 °C) and density (1.091±0.06 g/cm³) for equipment specification and safety calculations [1]. These values differ notably from the simpler comparator compounds (5-isopropylpyridin-2-amine: BP ~253 °C, density ~1.008 g/cm³; N-cyclopropylpyridin-2-amine: density ~1.204 g/cm³), meaning that thermal and volumetric parameters established for the mono-substituted analogs cannot be directly applied.

Academic Research on Cyclopropylamine-Containing Bioactive Molecules

Academic laboratories investigating cyclopropylamine-containing pharmacophores (including LSD1 inhibitors, MAO inhibitors, and CCR5 antagonists) can utilize this compound as a scaffold-hopping starting point [1]. The combined N-cyclopropyl and 5-isopropyl substitution pattern represents a relatively underexplored region of chemical space compared to the extensively studied mono-substituted 2-aminopyridines. Its commercial availability enables rapid hypothesis testing without the need for custom synthesis.

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